

## **Application Notes: K-975 In Vitro Assays**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | K-975     |           |
| Cat. No.:            | B15608640 | Get Quote |

#### Introduction

**K-975** is a potent, selective, and orally active first-in-class pan-TEAD (Transcriptional Enhanced Associate Domain) inhibitor.[1][2][3] It is utilized in cancer research, particularly for malignancies with hyper-activated Hippo signaling pathways, such as malignant pleural mesothelioma (MPM).[1][4] **K-975** exerts its anti-tumor effects by disrupting the protein-protein interaction (PPI) between the transcriptional co-activators YAP (Yes-associated protein 1) or TAZ (Transcriptional coactivator with PDZ-binding motif) and the TEAD family of transcription factors.[1][5]

#### Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[4][6] When the pathway is active, upstream kinases (like LATS1/2) phosphorylate YAP and TAZ, leading to their cytoplasmic retention and degradation. In many cancers, particularly those with mutations in upstream Hippo pathway components like NF2, the pathway is inactivated.[1][7] This results in the dephosphorylation and nuclear translocation of YAP/TAZ, where they bind to TEAD transcription factors to drive the expression of proproliferative and anti-apoptotic genes, such as CTGF and IGFBP3.[1][6]

**K-975** functions by covalently binding to a conserved cysteine residue (Cys359) located within the central lipid-binding pocket of TEAD proteins.[1][2][8] This binding induces a conformational change in TEAD, allosterically inhibiting its interaction with YAP and TAZ, thereby suppressing the transcription of their downstream target genes and inhibiting tumor cell growth.[1]





Hippo Signaling Pathway & K-975 Inhibition

Click to download full resolution via product page

Hippo pathway and **K-975**'s point of inhibition.

## **Quantitative Data Summary**

The inhibitory activity of **K-975** has been quantified in various malignant pleural mesothelioma (MPM) cell lines. Its potency is notably higher in cell lines with an inactive Hippo pathway, such as those that are NF2-deficient.[1]



| Cell Line               | NF2 Status     | Assay Type         | IC50 / GI50<br>(nM) | Reference |
|-------------------------|----------------|--------------------|---------------------|-----------|
| NCI-H226                | Non-expressing | Cell Proliferation | 30                  | [9]       |
| MSTO-211H               | Expressing     | Cell Proliferation | 50                  | [9]       |
| NCI-H2052               | Non-expressing | Cell Proliferation | 180                 | [9]       |
| MSTO-211H               | Expressing     | Cell Proliferation | < 100               | [2]       |
| Hippo-inactive<br>lines | Non-expressing | Cell Proliferation | < 1000              | [7]       |

## **Experimental Protocols**

The following protocols describe common in vitro assays to characterize the activity of K-975.





Click to download full resolution via product page

A typical workflow for assessing K-975 activity.



### **Protocol 1: Cell Proliferation Assay**

This protocol determines the dose-dependent effect of **K-975** on the proliferation of cancer cell lines.

#### Materials:

- MPM cell lines (e.g., NCI-H226, MSTO-211H)[1]
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)[7]
- K-975 stock solution (in DMSO)[3]
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-3,000 cells per well in 100 μL of complete culture medium. Allow cells to attach by incubating overnight at 37°C and 5% CO<sub>2</sub>.
- Compound Preparation: Prepare a serial dilution of K-975 in culture medium. A typical concentration range is 0.1 nM to 10,000 nM.[2][8] Include a DMSO-only vehicle control.
- Treatment: Remove the medium from the wells and add 100 μL of the medium containing the various concentrations of **K-975** or vehicle control.
- Incubation: Incubate the plates for 144 hours (6 days) at 37°C and 5% CO<sub>2</sub>.[1][2]
- Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's protocol.
- Data Acquisition: Measure luminescence using a plate reader.



 Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the normalized values against the log concentration of K-975 and use a non-linear regression model to calculate the IC50 or GI50 value.

# Protocol 2: TEAD Transcriptional Activity Reporter Assay

This assay measures the ability of **K-975** to inhibit the transcriptional activity of the YAP/TAZ-TEAD complex using a luciferase reporter driven by a TEAD-responsive promoter, such as that of Connective Tissue Growth Factor (CTGF).[1]

#### Materials:

- Reporter cell line (e.g., NCI-H661/CTGF-Luc)[1][10]
- · Complete culture medium
- K-975 stock solution (in DMSO)
- 96-well white, clear-bottom cell culture plates
- Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)
- Luminometer

#### Procedure:

- Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.
- Treatment: Treat the cells with a serial dilution of **K-975** (e.g., 0.1 nM to 10,000 nM) and a vehicle control.[2]
- Incubation: Incubate the plates for 24 hours at 37°C and 5% CO<sub>2</sub>.[1][10]
- Cell Lysis and Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.



 Data Analysis: Normalize the reporter luciferase activity to a co-transfected control reporter (if applicable) or to total protein content. Calculate the percentage of inhibition relative to the vehicle control for each K-975 concentration.

# Protocol 3: Analysis of Downstream Gene Expression by RT-qPCR

This protocol quantifies the effect of **K-975** on the mRNA levels of known YAP/TAZ-TEAD target genes.

#### Materials:

- MPM cell lines (e.g., NCI-H226)[1]
- · 6-well cell culture plates
- K-975 stock solution (in DMSO)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (CTGF, IGFBP3, NPPB) and a housekeeping gene (GAPDH or ACTB)[1][6]
- Real-time PCR instrument

#### Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with K-975 (e.g., 1 nM to 10,000 nM) or a vehicle control for 24 hours.
- RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.



- cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA from each sample.
- qPCR: Perform quantitative PCR using specific primers for the target genes and the housekeeping gene.
- Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. The
  expression of target genes in K-975-treated samples is normalized to the housekeeping
  gene and compared to the vehicle-treated control. K-975 treatment is expected to decrease
  the expression of CTGF, IGFBP3, and NPPB.[1][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. [PDF] The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. immune-system-research.com [immune-system-research.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. K-975 | covalent TEAD inhibitor | YAP/TAZ-TEAD protein-protein interaction | 2563855-03-6 | InvivoChem [invivochem.com]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [Application Notes: K-975 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608640#k-975-in-vitro-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com